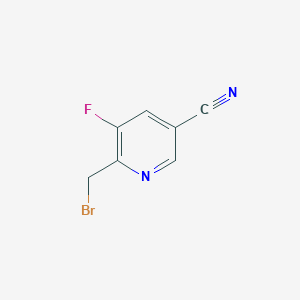
6-(Bromomethyl)-5-fluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-5-fluoronicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles This compound is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 5th position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-fluoronicotinonitrile, using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-5-fluoronicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of 6-(bromomethyl)-5-fluoronicotinaldehyde or 6-(bromomethyl)-5-fluoronicotinic acid.
Reduction: Formation of 6-(bromomethyl)-5-fluoronicotinamine.
Scientific Research Applications
6-(Bromomethyl)-5-fluoronicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-5-fluoronicotinonitrile involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate specific biochemical pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-5-fluoronicotinonitrile
- 6-(Bromomethyl)-4-fluoronicotinonitrile
- 6-(Bromomethyl)-5-chloronicotinonitrile
Uniqueness
6-(Bromomethyl)-5-fluoronicotinonitrile is unique due to the specific positioning of the bromomethyl and fluorine groups on the nicotinonitrile ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-(bromomethyl)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4BrFN2/c8-2-7-6(9)1-5(3-10)4-11-7/h1,4H,2H2 |
InChI Key |
UTCPQQKUOXOKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















